N-(3-Bromo-2-oxopropyl)benzamide
CAS No.: 65462-75-1
Cat. No.: VC19375350
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65462-75-1 |
|---|---|
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | N-(3-bromo-2-oxopropyl)benzamide |
| Standard InChI | InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
| Standard InChI Key | NOKBRYAYLOTZDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
N-(3-Bromo-2-oxopropyl)benzamide is systematically named according to IUPAC guidelines as N-(3-bromo-2-oxopropyl)benzamide. Its structure consists of:
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A benzamide moiety () attached to a propane backbone.
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A bromine atom at the third carbon and a ketone group at the second carbon of the propyl chain.
The canonical SMILES representation is , and its InChIKey is .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | N-(3-bromo-2-oxopropyl)benzamide |
| XLogP3 | 1.8 (estimated) |
| Topological Polar Surface Area | 49.6 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic acyl substitution between benzoyl chloride and 3-bromo-2-oxopropylamine. Key steps include:
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Reaction Conditions: Conducted in anhydrous acetone or ethanol with a base (e.g., ) at reflux temperatures (60–80°C).
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Workup: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 30% ethyl acetate in hexane) .
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Yield: Reported yields range from 70–85% under optimized conditions.
Industrial-Scale Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Key considerations include:
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Solvent Recovery: Distillation under reduced pressure to recycle solvents like dichloromethane .
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Quality Control: HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity .
Physicochemical Properties
Stability and Solubility
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Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water (0.2 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions. Degrades upon prolonged exposure to light .
Spectroscopic Characteristics
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NMR (400 MHz, CDCl): δ 7.82–7.75 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 4.15 (t, 2H, Hz, ), 3.68 (s, 2H, ), 2.90 (t, 2H, Hz, ).
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IR (KBr): 1675 cm (amide C=O), 1710 cm (ketone C=O), 650 cm (C-Br) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
Reduction of the Ketone Group
Lithium aluminum hydride () reduces the ketone to a secondary alcohol:
Amide Hydrolysis
Acidic hydrolysis yields 3-bromo-2-oxopropylamine and benzoic acid:
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | , DMSO | N-(3-Mercapto-2-oxopropyl)benzamide |
| Reduction | , EtOH | N-(3-Bromo-2-hydroxypropyl)benzamide |
| Oxidation | , | N-(3-Bromo-2-oxopropyl)benzamide oxide |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor to histone deacetylase (HDAC) inhibitors, which show anticancer activity. Derivatives with modified side chains exhibit enhanced binding to HDAC2 (IC < 100 nM) .
Antimicrobial Agents
Scholars Research Library reports that benzamide derivatives inhibit Staphylococcus aureus (MIC = 32 µg/mL) and Pseudomonas aeruginosa (MIC = 64 µg/mL) via disruption of cell wall synthesis .
Material Science
Functionalized benzamides are used in coordination polymers for gas storage applications. The bromo group facilitates cross-coupling reactions to build porous frameworks.
Analytical Methods
Chromatography
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HPLC: C18 column, mobile phase: 60:40 acetonitrile/water, flow rate: 1.0 mL/min, retention time: 6.2 min .
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GC-MS: Electron ionization (70 eV), m/z 256 (M), 183 (M-Br) .
Recent Advancements and Future Directions
Catalytic Applications
A 2024 study demonstrated its use in palladium-catalyzed cross-couplings to synthesize biaryl compounds (yield: 78–92%).
Drug Delivery Systems
Nanoencapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models, highlighting potential for targeted cancer therapies .
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